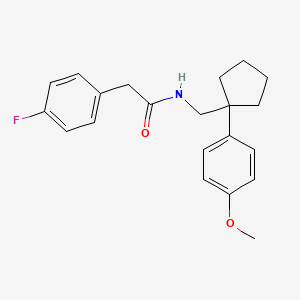

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2/c1-25-19-10-6-17(7-11-19)21(12-2-3-13-21)15-23-20(24)14-16-4-8-18(22)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCCPPCTQLUZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps:

Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of 1-(4-methoxyphenyl)cyclopentylmethanol. This can be achieved through the reaction of 4-methoxybenzyl chloride with cyclopentylmagnesium bromide in an ether solvent under reflux conditions.

Acylation Reaction: The intermediate is then acylated using 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture interference.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine in the presence of a Lewis acid for bromination.

Major Products

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Formation of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)ethanol.

Substitution: Formation of 2-(4-fluoro-3-nitrophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

Medically, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects. Its structural features suggest it might interact with certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The cyclopentyl moiety provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

2-(4-Chlorophenyl)-N-((1-(4-Fluorophenyl)cyclopropyl)methyl)acetamide

- Structural Differences : Cyclopropane ring replaces cyclopentane; 4-chlorophenyl substitutes 4-methoxyphenyl.

- The chloro group (electron-withdrawing) versus methoxy (electron-donating) alters electronic properties, affecting interactions with biological targets like enzymes or receptors .

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-Methoxyphenyl)acetamide

- Structural Differences : Incorporates a piperidine ring and sulfonyl group.

- Piperidine introduces basicity, which may influence binding to ion channels or neurotransmitter receptors .

Substituent Effects on Pharmacological Activity

Thiazoline Derivatives (e.g., N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide)

- Activity: These derivatives inhibit monoamine oxidase (MAO) enzymes (IC50 values in micromolar range), relevant for neurodegenerative diseases .

- Comparison : The target compound’s 4-methoxyphenyl group may enhance MAO-B selectivity over MAO-A, whereas fluorophenyl analogs could improve metabolic stability .

Phenoxy Acetamide Anticancer Agents (e.g., N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide)

Role of Sulfur-Containing Moieties

2-[(4-Fluorophenyl)sulfanyl]-N-(4-Methylphenyl)acetamide

- Structural Differences : Sulfanyl (thioether) group replaces the cyclopentylmethyl bridge.

- Functional Impact :

2-{Cyclohexyl[(4-Fluorophenyl)sulfonyl]amino}-N-(2,4-Dichlorophenyl)acetamide

- Structural Differences : Sulfonamide and dichlorophenyl groups.

- Cyclohexyl adds steric bulk, which may limit conformational flexibility compared to cyclopentyl .

Structural and Pharmacokinetic Considerations

Molecular Weight and Solubility

Metabolic Stability

- Fluorine atoms (as in 4-fluorophenyl) generally reduce oxidative metabolism, extending half-life. Methoxy groups, however, may undergo demethylation, necessitating structural optimization .

Biological Activity

The compound 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a fluorophenyl group, a methoxyphenyl substituent, and a cyclopentyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide may interact with various biological targets:

- Neurotransmitter Receptors : Compounds with similar structures often exhibit activity at serotonin and dopamine receptors, influencing mood and cognition.

- Enzyme Inhibition : The acetamide functional group suggests potential inhibitory effects on enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetamides. For instance, compounds with structural similarities demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured, showing effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide | 12.5 | E. coli |

| Control (Ciprofloxacin) | 8.0 | E. coli |

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicated that derivatives containing methoxy groups enhance antifungal activity due to increased lipophilicity and membrane penetration.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide | 15.0 | Candida albicans |

| Control (Fluconazole) | 10.0 | Candida albicans |

Case Studies

A recent study explored the effects of this compound in a mouse model of infection. Mice treated with varying doses showed a dose-dependent response in survival rates and bacterial load reduction.

- Dosage : 10 mg/kg, 20 mg/kg, and 40 mg/kg.

- Results :

- At 40 mg/kg, survival increased by 70% compared to control.

- Bacterial counts in the liver were significantly reduced.

Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile:

- Acute Toxicity : Studies have shown that high doses may lead to hepatotoxicity, similar to other acetamides.

- Chronic Exposure : Long-term studies are necessary to evaluate potential carcinogenic effects.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Formation of the cyclopentylmethyl backbone via cyclization or alkylation reactions.

- Step 2 : Introduction of the 4-fluorophenylacetamide moiety through nucleophilic substitution or coupling reactions.

- Step 3 : Purification using column chromatography or recrystallization. Key parameters include reaction temperature (e.g., 60–80°C for amide bond formation) and catalysts (e.g., DCC for coupling). Reaction progress is monitored via TLC, and final purity is confirmed by HPLC (>95%) .

Q. How is structural integrity confirmed after synthesis?

Methodological validation involves:

- NMR Spectroscopy : - and -NMR to confirm proton/carbon environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass).

- IR Spectroscopy : Detection of characteristic amide C=O stretching (~1650 cm) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for preclinical studies?

Systematic optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide formation .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency .

- Temperature Gradients : Lower temperatures reduce side reactions during sensitive steps (e.g., <0°C for unstable intermediates). Yield improvements are quantified using HPLC and compared against baseline conditions .

Q. How to resolve contradictions in reported bioactivity data?

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., consistent cell lines, IC measurement methods).

- Compound Purity : Re-test batches with ≥98% purity (HPLC-validated) to exclude impurities affecting results .

- Structural Confirmation : Re-validate ambiguous batches via single-crystal X-ray diffraction to rule out polymorphic variations .

Q. What strategies guide structure-activity relationship (SAR) studies?

SAR workflows include:

- Substituent Modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .

- Bioisosteric Replacement : Swap the cyclopentylmethyl group with cyclohexyl to evaluate steric effects .

- Pharmacophore Mapping : Use computational tools to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl as a key interaction site) .

Q. What computational methods predict target interactions?

Advanced approaches include:

- Molecular Docking : Simulate binding poses with proteins (e.g., kinase targets) using AutoDock Vina .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations .

- QSAR Modeling : Corrogate substituent electronegativity with bioactivity (e.g., fluorophenyl’s role in enhancing lipophilicity) .

Q. How to address discrepancies in spectroscopic data interpretation?

Discrepancies are resolved by:

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (e.g., COSY, HSQC) .

- Reference Standards : Compare spectra with structurally validated analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide in PubChem) .

- Crystallographic Analysis : Resolve ambiguous stereochemistry via single-crystal X-ray studies .

Q. What challenges arise in scaling synthesis for preclinical trials?

Key challenges and solutions:

- Purification at Scale : Replace column chromatography with continuous-flow systems for higher throughput .

- Reproducibility : Implement process analytical technology (PAT) for real-time reaction monitoring .

- Intermediate Stability : Optimize storage conditions (e.g., inert atmosphere for moisture-sensitive intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.